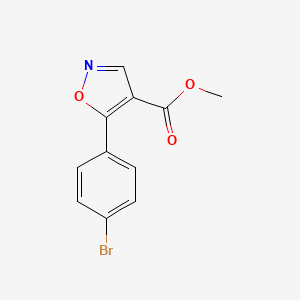

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate

Description

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a heterocyclic organic compound featuring an isoxazole core substituted at position 5 with a 4-bromophenyl group and at position 4 with a methyl ester moiety. Its molecular formula is $ \text{C}{12}\text{H}{10}\text{BrNO}_{3} $, with a molecular weight of 296.12 g/mol. This compound is primarily utilized in medicinal chemistry as a precursor for bioactive molecules, particularly in the development of anti-inflammatory and receptor-targeting agents .

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

methyl 5-(4-bromophenyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-13-16-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3 |

InChI Key |

OHHVNEBHRWAGAO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(ON=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-bromophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromo-2-nitrobenzaldehyde, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired isoxazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The isoxazole ring can undergo oxidation or reduction reactions, leading to different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a chemical compound with the CAS No. 1228689-61-9 . While specific applications of this compound are not extensively detailed in the provided search results, the broader chemical context of isoxazoles and bromophenyl derivatives suggests potential applications in scientific research, particularly in drug discovery and materials science.

Isoxazoles as a Chemical Class

Isoxazoles, a class of heterocyclic aromatic organic compounds, have a wide range of applications in medicinal chemistry . They are frequently used as building blocks in the synthesis of various biologically active molecules, displaying a spectrum of activities, including:

Synthesis and Chemical Transformations

The search results provide synthetic routes and chemical transformations involving isoxazole derivatives, highlighting their utility as intermediates in chemical synthesis . For example, 5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester is used in the synthesis of 5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid .

Potential Applications

Based on the search results and the known chemistry of isoxazoles and bromophenyl compounds, this compound could be explored for the following applications:

- Medicinal Chemistry : As an intermediate in the synthesis of potential drug candidates. The presence of both an isoxazole core and a bromophenyl group allows for structural modifications to explore structure-activity relationships .

- Building Block for Complex Molecules : The compound can serve as a building block in the synthesis of more complex organic molecules with potential applications in materials science or drug discovery .

- RORγt Inverse Agonists : Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists .

Data Tables

The search results contain tabular data, but they are related to SAR studies of different isoxazole derivatives and reaction condition optimizations, rather than direct applications of this compound.

Case Studies

There are no specific case studies in the provided search results that directly investigate the applications of this compound. However, the studies on related isoxazole derivatives provide a basis for potential research directions.

Mechanism of Action

The mechanism of action of methyl 5-(4-bromophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate can be compared to analogs with modifications in substituent positions, functional groups, or heterocyclic cores. Below is a detailed analysis:

Structural Analogs and Similarity Scores

The following compounds, identified via CAS Registry Numbers, exhibit high structural similarity but differ in substituent placement or functional groups:

Key Observations :

- Substituent position significantly impacts similarity scores. For example, positional isomerism (e.g., bromophenyl at C5 vs. C3) reduces similarity by ~0.10 .

- Functional group substitution (e.g., ester vs. carboxylic acid) retains high similarity (0.95) but alters physicochemical properties such as solubility and metabolic stability .

Physicochemical Properties

- Molecular Weight : 296.12 g/mol (main compound) vs. 310.14 g/mol for Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate (CAS MFCD09756444) .

- Planarity: Crystal structures of related isoxazole derivatives (e.g., Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) show near-planar conformations stabilized by intramolecular hydrogen bonds, suggesting similar rigidity in the main compound .

Biological Activity

Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the bromophenyl substituent enhances its lipophilicity and biological activity.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 312.12 g/mol

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. The bromophenyl group is believed to improve binding affinity to viral proteins, thereby inhibiting viral replication.

Anticancer Properties

Studies have shown that isoxazole derivatives can act as potential anticancer agents. This compound has demonstrated activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's mechanism may involve the modulation of apoptotic pathways, leading to increased cell death in tumor cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression related to cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : Enhanced lipophilicity due to the bromine substituent increases membrane permeability, allowing better interaction with cellular targets.

- Enzyme Modulation : The compound may alter enzyme kinetics, affecting pathways critical for viral replication and cancer cell survival.

- Induction of Apoptosis : By influencing apoptotic signaling pathways, the compound can promote programmed cell death in cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and related compounds. Below are notable findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.